molecular formula C31H23N B12508086 N,9,9-Triphenyl-9H-fluoren-4-amine

N,9,9-Triphenyl-9H-fluoren-4-amine

Cat. No.: B12508086
M. Wt: 409.5 g/mol
InChI Key: AOLWEEPPUNUWER-UHFFFAOYSA-N
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Description

N,9,9-Triphenyl-9H-fluoren-4-amine: is an organic compound with the molecular formula C31H23N and a molecular weight of 409.53 g/mol . This compound is characterized by its unique structure, which includes a fluorenyl core substituted with three phenyl groups and an amine group at the 4-position. It is a solid at room temperature and is typically stored under an inert atmosphere to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,9,9-Triphenyl-9H-fluoren-4-amine typically involves the following steps:

    Formation of the Fluorenyl Core: The fluorenyl core can be synthesized through a Friedel-Crafts alkylation reaction, where biphenyl is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Phenyl Groups: The phenyl groups are introduced through a series of Grignard reactions, where phenylmagnesium bromide is reacted with the fluorenyl core to form the triphenyl-substituted fluorenyl intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,9,9-Triphenyl-9H-fluoren-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,9,9-Triphenyl-9H-fluoren-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,9,9-Triphenyl-9H-fluoren-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

N,9,9-Triphenyl-9H-fluoren-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs .

Properties

Molecular Formula

C31H23N

Molecular Weight

409.5 g/mol

IUPAC Name

N,9,9-triphenylfluoren-4-amine

InChI

InChI=1S/C31H23N/c1-4-13-23(14-5-1)31(24-15-6-2-7-16-24)27-20-11-10-19-26(27)30-28(31)21-12-22-29(30)32-25-17-8-3-9-18-25/h1-22,32H

InChI Key

AOLWEEPPUNUWER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)NC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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